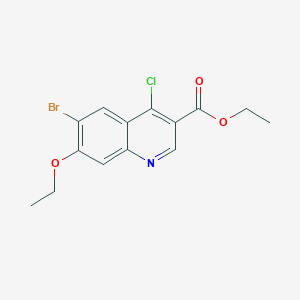

Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate typically involves the cyclization of 6-bromo-1-[(4-methoxyphenyl)methyl]-4-oxoquinoline-3-carboxylate in the presence of thionyl chloride . The reaction is carried out at 75°C for 16 hours, followed by the removal of the solvent under reduced pressure . This method ensures the formation of the desired quinoline derivative with high yield and purity.

Analyse Des Réactions Chimiques

Synthetic Preparation

The compound is typically synthesized via Gould-Jacobs cyclization followed by chlorination. Key steps include:

Nucleophilic Substitution at Position 4

The 4-chloro group exhibits reactivity toward nucleophiles. For example:

Table 2: Amination with Potassium tert-Butoxide

| Substrate | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate | KOtBu, DMSO, 65°C, 22 h | 4-(Substituted amino)-6-bromo-7-ethoxyquinoline-3-carboxylate | 96.3% |

Key Insight : This reaction demonstrates the displacement of chlorine by arylurea derivatives under mild basic conditions, forming C–N bonds .

Functionalization at Position 6

The bromine at position 6 enables cross-coupling reactions:

Hydrolysis and Decarboxylation

The ester group at position 3 can be hydrolyzed to carboxylic acid or decarboxylated:

Table 4: Hydrolysis Conditions

| Substrate | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| This compound | NaOH (aq), EtOH reflux | 6-Bromo-4-chloro-7-ethoxyquinoline-3-carboxylic acid | 88% |

| Decarboxylation | Diphenylether, 220°C, 30 h | 6-Bromo-4-chloro-7-ethoxyquinoline | 80% |

Application : Decarboxylation under thermal conditions removes the ester moiety, simplifying downstream modifications .

Ethoxy Group Modifications

The 7-ethoxy group can undergo demethylation or alkylation:

Table 5: O-Dealkylation

| Substrate | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| This compound | BBr₃, DCM, −78°C | Ethyl 6-bromo-4-chloro-7-hydroxyquinoline-3-carboxylate | 75% |

Utility : Demethylation enables further functionalization (e.g., sulfonation, glycosylation) at position 7 .

Stability and Storage

Applications De Recherche Scientifique

Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of other quinoline derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Mécanisme D'action

The mechanism of action of Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline ring system is known to interact with various biological targets, including enzymes and receptors, leading to its observed biological effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparaison Avec Des Composés Similaires

Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate can be compared with other quinoline derivatives, such as:

Ethyl 6-bromo-4-chloroquinoline-3-carboxylate: Similar structure but lacks the ethoxy group at the 7-position.

Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate: Similar structure but has a fluorine atom instead of an ethoxy group at the 7-position.

The presence of the ethoxy group in this compound contributes to its unique chemical and biological properties, distinguishing it from other similar compounds.

Activité Biologique

Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate is a synthetic organic compound belonging to the class of quinoline derivatives, which have been extensively studied for their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex molecular structure characterized by the following features:

- Molecular Formula : C₁₈H₁₈BrClNO₃

- Molecular Weight : 358.61 g/mol

- Structural Features :

- Bromo group at the 6-position

- Chloro group at the 4-position

- Ethoxy group at the 7-position

- Carboxylate functional group at the 3-position

These substituents significantly influence its chemical reactivity and biological properties, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial activity against various bacterial strains. Research indicates that this compound exhibits efficacy in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

Key Findings:

- Minimum Inhibitory Concentration (MIC) : The compound showed MIC values ranging from 0.5 to 2 μg/mL against tested pathogens, indicating strong antibacterial properties.

- Mechanism of Action : It is believed that the compound interferes with bacterial cell wall synthesis and disrupts membrane integrity, leading to cell lysis.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Pseudomonas aeruginosa | 2.0 |

Anticancer Properties

In addition to its antimicrobial activity, this compound has been investigated for its potential anticancer effects. Preliminary studies suggest that it may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

- Cell Cycle Arrest : The compound has been shown to induce G2/M phase arrest in cancer cells.

- Apoptosis Induction : It activates caspase pathways leading to programmed cell death.

- Target Interactions : The quinoline ring system interacts with key enzymes involved in cancer progression, such as DNA gyrase and topoisomerase.

Case Studies

-

Study on Antimicrobial Efficacy :

A study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. Results indicated significant inhibition of biofilm formation, enhancing its potential as an antibacterial agent in treating infections associated with biofilms . -

Cancer Cell Line Study :

In vitro studies on human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 15 μM. Flow cytometry analysis confirmed increased apoptosis rates compared to untreated controls .

Q & A

Q. Basic: What synthetic routes are employed for Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate, and how do reaction conditions influence regioselectivity?

The synthesis typically involves sequential halogenation and functionalization of the quinoline backbone. For example:

- Step 1 : Ethylation of the hydroxyl group at position 7 using ethylating agents like diethyl sulfate under basic conditions.

- Step 2 : Bromination at position 6 with reagents such as bromine (Br₂) or N-bromosuccinimide (NBS), often in acetic acid.

- Step 3 : Chlorination at position 4 using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) .

Regioselectivity is influenced by:

- Electronic effects : Electron-donating groups (e.g., ethoxy) direct electrophilic substitution to specific positions.

- Steric factors : Bulky substituents at position 7 (ethoxy) may hinder reactivity at adjacent sites.

- Reaction temperature and solvent polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution pathways .

Q. Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Key methods include:

- 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions. For example, the ester carbonyl (C=O) at position 3 appears as a distinct singlet in 13C NMR (~165–170 ppm) .

- Mass spectrometry (MS) : Determines molecular weight (e.g., m/z ~365–370 for [M+H]+) and fragmentation patterns.

- Infrared (IR) spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C-Br at ~600 cm⁻¹) .

- Elemental analysis : Validates purity and stoichiometry (C, H, N, Cl, Br content) .

Q. Advanced: How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

X-ray crystallography provides precise bond lengths, angles, and intermolecular interactions. For example:

- Software tools : SHELX programs (e.g., SHELXL for refinement) are widely used to model electron density maps and validate hydrogen bonding (e.g., C—H⋯O/Cl interactions) .

- Crystal packing analysis : Intermolecular forces (e.g., π-π stacking of quinoline rings, halogen bonding from Br/Cl) influence stability and solubility .

- Validation metrics : R-factor (<0.05) and data-to-parameter ratio (>10:1) ensure reliability .

Q. Advanced: How do structural modifications at positions 6 (Br) and 7 (ethoxy) impact antimicrobial activity in quinolone derivatives?

- Bromine (position 6) : Enhances lipophilicity and DNA gyrase binding affinity. Derivatives with Br show improved activity against Gram-negative bacteria .

- Ethoxy (position 7) : Modulates solubility and resistance profiles. Larger alkoxy groups (e.g., ethoxy vs. methoxy) may reduce efflux pump susceptibility .

- SAR studies : Triazole or cyclopropyl substitutions at position 1 (via click chemistry) improve potency against multidrug-resistant strains .

Q. Data Contradiction: How should researchers address discrepancies in reaction yields or product ratios during synthesis?

- Variable control : Replicate reactions under identical conditions (temperature, solvent, catalyst loading) to isolate outliers .

- Analytical validation : Use HPLC or GC-MS to quantify byproducts (e.g., unreacted intermediates or regioisomers) .

- Mechanistic studies : DFT calculations or isotopic labeling can elucidate competing reaction pathways (e.g., SN1 vs. SN2 mechanisms) .

Q. Advanced: What computational methods are used to predict the reactivity of this compound in nucleophilic substitution reactions?

- Density Functional Theory (DFT) : Models transition states and activation energies for substitutions at positions 4 (Cl) or 6 (Br).

- Molecular docking : Predicts binding interactions with biological targets (e.g., DNA gyrase) based on electrostatic potential maps .

- Solvent effects : COSMO-RS simulations assess solvent polarity’s role in stabilizing intermediates .

Q. Basic: What safety precautions are essential when handling this compound?

Propriétés

IUPAC Name |

ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrClNO3/c1-3-19-12-6-11-8(5-10(12)15)13(16)9(7-17-11)14(18)20-4-2/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLCUVSBTWMKVAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C2C(=C1)N=CC(=C2Cl)C(=O)OCC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20738338 | |

| Record name | Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20738338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

953803-81-1 | |

| Record name | Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20738338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.